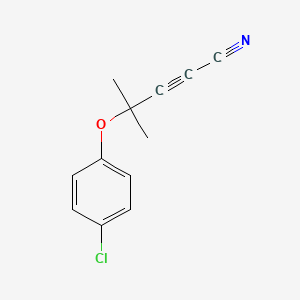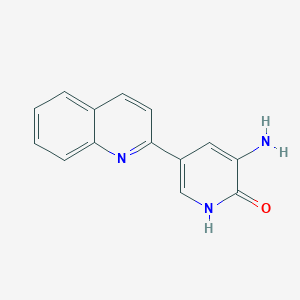![molecular formula C14H10N2O3 B14308567 Acetophenone, 2-[(p-nitrophenyl)imino]- CAS No. 113628-30-1](/img/structure/B14308567.png)
Acetophenone, 2-[(p-nitrophenyl)imino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-[(p-nitrophenyl)imino]- is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrophenyl group attached to the imine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-[(p-nitrophenyl)imino]- typically involves the reaction of acetophenone with p-nitroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as tin(IV) hydrogen phosphate can improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2-[(p-nitrophenyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino-substituted imines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include nitro-substituted benzaldehydes, amino-substituted imines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetophenone, 2-[(p-nitrophenyl)imino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetophenone, 2-[(p-nitrophenyl)imino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone oxime: Similar in structure but lacks the nitrophenyl group.
Benzophenone imine: Contains a phenyl group instead of a nitrophenyl group.
p-Nitrobenzaldehyde: Contains a nitrophenyl group but lacks the imine moiety.
Uniqueness
Acetophenone, 2-[(p-nitrophenyl)imino]- is unique due to the presence of both the nitrophenyl and imine groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
113628-30-1 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C14H10N2O3/c17-14(11-4-2-1-3-5-11)10-15-12-6-8-13(9-7-12)16(18)19/h1-10H |
Clave InChI |
SUHDWQQBPVZIAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


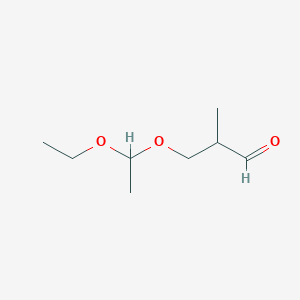
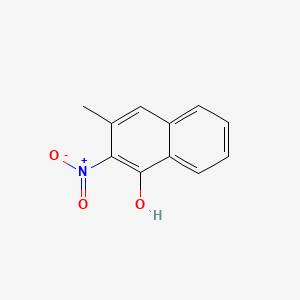

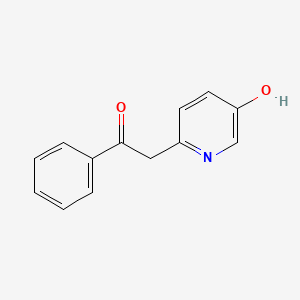
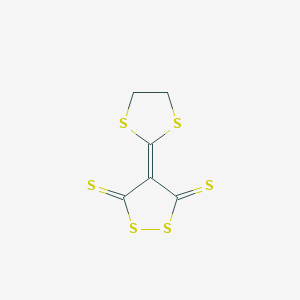
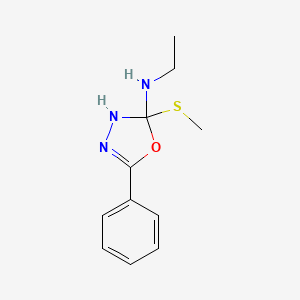
silane](/img/structure/B14308505.png)
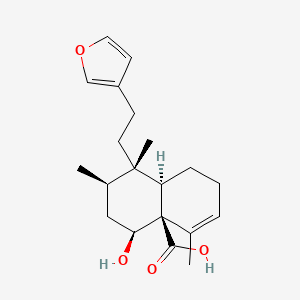
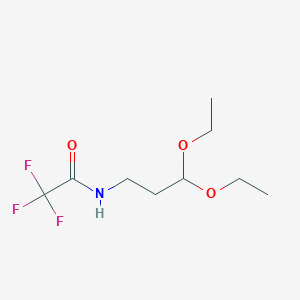
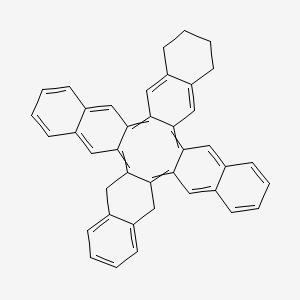
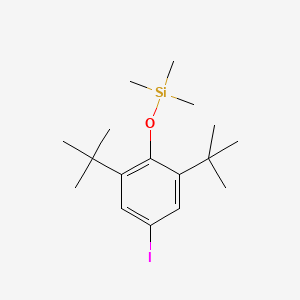
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
